Imipenem and cilastatin

描述

Imipenem and cilastatin is a combination of two compounds used primarily as an antibiotic. Imipenem is a carbapenem β-lactam antibiotic, while cilastatin is a renal dehydropeptidase inhibitor. This combination is used to treat a variety of serious bacterial infections, including those affecting the respiratory tract, urinary tract, intra-abdominal area, and skin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of imipenem involves the formation of a β-lactam ring, which is a common feature of carbapenem antibioticsCilastatin is synthesized by combining a thioether with a carboxylic acid derivative .

Industrial Production Methods: Industrial production of imipenem and cilastatin involves several steps to ensure the stability and purity of the final product. The process includes mixing in a sterile environment, cleaning and sterilizing the containers, and split-charging the components . The stability of the compound is maintained by controlling factors such as oxygen levels, water content, and particle size .

化学反应分析

Types of Reactions: Imipenem and cilastatin undergo various chemical reactions, including oxidation, reduction, and hydrolysis. The stability of these compounds is influenced by factors such as oxygen levels and water content .

Common Reagents and Conditions: High-performance liquid chromatography (HPLC) is commonly used to analyze the contents and stability of this compound. The compounds are sensitive to oxidation and hydrolysis, requiring careful control of environmental conditions during storage and handling .

Major Products Formed: The primary degradation products of this compound include various oxidized and hydrolyzed forms. These degradation products can be analyzed using techniques such as X-ray powder diffraction (XRPD) and polarized light microscopy (PLM) .

科学研究应用

Imipenem and cilastatin have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. They are used to study bacterial resistance mechanisms, develop new antibiotics, and treat multidrug-resistant infections . The combination is also used in pharmacokinetic and pharmacodynamic studies to understand the behavior of antibiotics in the body .

作用机制

Imipenem works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. This inhibition leads to the lysis of the bacteria due to the ongoing activity of cell wall autolytic enzymes . Cilastatin, on the other hand, prevents the renal metabolism of imipenem by inhibiting the enzyme dehydropeptidase I, thereby increasing the concentration and effectiveness of imipenem .

相似化合物的比较

生物活性

Imipenem, a potent carbapenem antibiotic, is often administered in combination with cilastatin, a renal dehydropeptidase inhibitor. This combination enhances the efficacy of imipenem by preventing its degradation in the kidneys, thereby increasing its availability for antibacterial action. This article explores the biological activity of imipenem and cilastatin, including their mechanisms of action, spectrum of activity, clinical efficacy, and associated adverse effects.

Imipenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. Specifically, it inhibits the transpeptidase and transglycosylase activities of various PBPs, leading to cell lysis and death. The unique binding profile of imipenem allows it to disrupt bacterial cell wall formation effectively:

- Transpeptidase Inhibition : Imipenem inhibits PBPs-1A, -1B, -2, and weakly binds to PBP-3.

- Cellular Effects : This inhibition results in the formation of spherical bacteria that eventually rupture due to osmotic pressure, distinguishing it from other β-lactams that may induce filamentous growth .

Cilastatin plays a crucial role by inhibiting the enzyme dehydropeptidase-1 in the renal tubules. This action prevents the hydrolysis of imipenem, thus preserving its antibacterial activity and minimizing renal toxicity .

Spectrum of Activity

Imipenem has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including:

- Gram-negative bacteria : Effective against Pseudomonas aeruginosa and Enterobacteriaceae.

- Gram-positive bacteria : Active against Streptococcus pneumoniae and Staphylococcus aureus.

- Anaerobic bacteria : Effective against Bacteroides fragilis and Clostridium species.

Notably, imipenem is also effective against many strains that produce β-lactamases, making it a valuable option for treating infections caused by resistant organisms .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of imipenem/cilastatin in treating various infections:

- Severe Infections : A study involving 108 patients with severe infections showed that those treated with imipenem/cilastatin had a significantly higher total effective rate compared to those treated with ceftriaxone (P < 0.05). The infection control time was also shorter in the imipenem group .

- Mixed Infections : Imipenem/cilastatin is particularly useful as empirical therapy for mixed aerobic and anaerobic infections due to its broad-spectrum coverage .

Table 1: Clinical Efficacy Data

| Study Type | Sample Size | Treatment Group | Total Effective Rate | Infection Control Time |

|---|---|---|---|---|

| Severe Infection Study | 108 | Imipenem/Cilastatin | Higher (P < 0.05) | Shorter |

| Bacteraemia in Non-Neutropenic | Varies | Imipenem/Cilastatin | Similar to others | Not specified |

Adverse Effects

While generally well tolerated, imipenem/cilastatin can cause several adverse effects:

- Common Reactions : Local injection site reactions, gastrointestinal disturbances (nausea, vomiting), and dermatological issues.

- Serious Reactions : Seizures have been reported, particularly in patients with renal impairment or when administered at high doses. A case study highlighted a patient who developed seizures after treatment with imipenem/cilastatin due to suspected drug-induced effects .

- Acute Eosinophilic Pneumonia : Another case study documented acute eosinophilic pneumonia induced by imipenem/cilastatin, emphasizing the need for careful monitoring during treatment .

属性

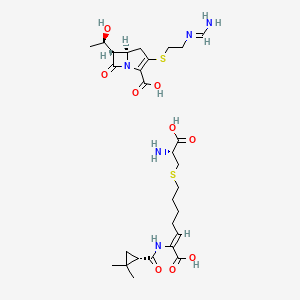

IUPAC Name |

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCJWSXETVVUHK-ZYSAIPPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85960-17-4 (hydrochloride salt) | |

| Record name | Cilastatin mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92309-29-0 | |

| Record name | Imipenem-cilastatin mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92309-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilastatin mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。